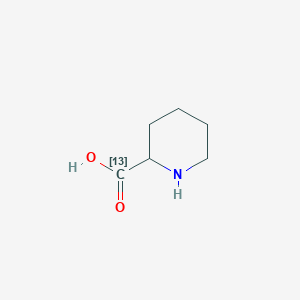

piperidine-2-carboxylic acid

Description

Propriétés

IUPAC Name |

piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9)/i6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXEACLLIILLPRG-PTQBSOBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCNC(C1)[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584037 | |

| Record name | Piperidine-2-(~13~C)carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287389-44-0 | |

| Record name | Piperidine-2-(~13~C)carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Pipecolinic acid-carboxy-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Piperidine 2 Carboxylic Acid and Its Derivates

Asymmetric Synthesis Approaches

The synthesis of enantiomerically pure piperidine-2-carboxylic acid is paramount for its application in the life sciences. Asymmetric synthesis, which selectively produces one enantiomer over the other, is achieved through various chemical and biological strategies.

Chemical Asymmetric Synthesis Strategies

Chemical synthesis offers a diverse toolkit for establishing the chiral center in this compound, employing chiral auxiliaries, asymmetric catalysis with chiral ligands, and organocatalysis.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. One method utilizes the cheap and readily available L-camphorsulfonamide as a chiral auxiliary. google.com The synthesis involves amidation, asymmetric alkylation, deprotection, cyclization, and hydrolysis to yield (S)-piperidine-2-carboxylic acid. google.com A key feature of this route is the "one-pot" execution of the asymmetric alkylation, deprotection, and cyclization steps, which efficiently constructs the piperidine (B6355638) skeleton and introduces the chiral center. google.com

Asymmetric catalytic hydrogenation is a powerful method for producing chiral compounds by adding hydrogen across a double bond in a prochiral substrate, using a transition metal complex with a chiral ligand. google.com This approach has been successfully applied to the synthesis of this compound derivatives from unsaturated precursors like pyridine (B92270) rings. google.comokayama-u.ac.jp

Various catalyst systems have been developed, demonstrating high efficiency and enantioselectivity. okayama-u.ac.jp For instance, rhodium and ruthenium complexes with chiral phosphine (B1218219) ligands such as BINAP, DuanPhos, and PhanePhos are highly effective. google.comokayama-u.ac.jp Iridium catalysts paired with ligands like (S)-SEGPHOS have also been used for the asymmetric hydrogenation of quinolines, a related heterocyclic system, often activated by a Brønsted acid. researchgate.netacs.org The selection of the metal, ligand, and reaction conditions is crucial for achieving high yields and enantiomeric excess (ee). acs.orgajchem-b.com

| Catalyst/Metal | Chiral Ligand | Substrate Type | Key Findings/Efficiency | Reference |

|---|---|---|---|---|

| Ruthenium (Ru) | (S)-BINAP | Unsaturated Piperidine Precursor | Effective for producing (S)-N-Boc-piperidinecarboxylic acid, but the catalyst can be expensive for industrial use. | google.com |

| Rhodium (Rh) | (R,R)Et-DuPHOS | Amido dienyl methyl esters | Used in a multi-step synthesis involving asymmetric hydrogenation and cyclization to get optically active unsaturated piperidine derivatives. | google.com |

| Rhodium (Rh) | DuanPhos | N-acylated β-enamine ester | Exhibited excellent activity and enantioselectivity with a high turnover number (TON = 10,000) and 99% ee for a sitagliptin (B1680988) intermediate. | okayama-u.ac.jp |

| Iridium (Ir) | (R)-SegPhos | Quinolines | Effective when activated with Brønsted acids like piperidine triflic acid, achieving up to 92% ee. | acs.org |

| Palladium (Pd) | Palladium on Carbon (Pd/C) | Pyridinecarboxylic Acids | A straightforward method for reducing the pyridine ring to a piperidine ring under hydrogenation. | google.com |

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. This field has provided direct and efficient routes to chiral piperidine derivatives. A powerful three-component, enantioselective synthesis of 4,6-bis(1H-indole-3-yl)piperidine-2-carboxylates was developed using a chiral phosphoric acid as the organocatalyst. rsc.org This reaction proceeds rapidly at room temperature, creating three new bonds and three stereogenic centers in a single step with yields up to 70% and enantiomeric excess up to 99%. rsc.org

Another prominent strategy is the intramolecular aza-Michael reaction (IMAMR), where a nitrogen nucleophile adds to an α,β-unsaturated carbonyl compound within the same molecule to form the piperidine ring. mdpi.comresearchgate.net The use of quinoline-based organocatalysts in combination with an acid co-catalyst has enabled the synthesis of various enantiomerically enriched di- and tri-substituted piperidines. mdpi.com Furthermore, a biomimetic synthesis of the piperidine alkaloid (+)-pelletierine was achieved in a single step using the simple and inexpensive organocatalyst (L)-proline, yielding the product with excellent enantioselectivity (up to 97% ee). acs.org

| Organocatalyst | Reaction Type | Product Type | Yield / Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Phosphoric Acid | Three-component reaction | 4,6-bis(1H-indole-3-yl)piperidine-2-carboxylates | Up to 70% yield / Up to 99% ee | rsc.org |

| (L)-Proline | Biomimetic Mannich-type reaction | (+)-Pelletierine | Good yield / Up to 97% ee | acs.org |

| Quinoline derivative + Trifluoroacetic acid | Intramolecular aza-Michael reaction (IMAMR) | 2,5- and 2,6-disubstituted piperidines | Good yields / High ee | mdpi.com |

| 9-amino-9-deoxy-epi-hydroquinine + Pentafluoropropionic acid | Intramolecular aza-Michael reaction (IMAMR) | Piperidines from carbamates with conjugated ketones | Excellent yields and enantioselectivities | researchgate.net |

Biocatalytic Synthesis Pathways

Biocatalysis leverages enzymes to perform highly selective chemical transformations, often under mild, aqueous conditions. acs.orgbiosynth.com For this compound, biocatalytic routes offer sustainable alternatives to traditional chemical synthesis. rsc.org

One strategy involves the kinetic resolution of a racemic mixture. An amidase from the bacterium Pseudomonas putida has been used to selectively hydrolyze (S)-piperidine-2-carboxamide from a racemic mixture, yielding (S)-piperidine-2-carboxylic acid with high optical purity (>97% ee) and leaving the unreacted (R)-piperidine-2-carboxamide. chimia.ch

Another powerful approach is the construction of multi-enzyme, cell-free systems. A redox-neutral system was designed by combining a lysine-6-dehydrogenase with a pyrroline-5-carboxylate reductase. rsc.org This bienzymatic cascade, using a catalytic amount of cofactor, achieved over 99% conversion of lysine (B10760008) to L-pipecolic acid. rsc.org The system was further developed for continuous flow production in a packed-bed reactor, demonstrating high efficiency and a space-time yield of up to 2.5 g L⁻¹ h⁻¹. rsc.org

| Enzyme(s) | Source Organism | Reaction Strategy | Key Result | Reference |

|---|---|---|---|---|

| Amidase | Pseudomonas putida | Kinetic resolution of (rac)-piperidine-2-carboxamide | (S)-piperidine-2-carboxylic acid with >97% ee | chimia.ch |

| Transaminase and Pyrroline-5-carboxylate reductase | N/A (Purified enzymes) | Cell-free enzymatic cascade from lysine | 60% conversion at 50 mM scale | rsc.org |

| Lysine-6-dehydrogenase and Pyrroline-5-carboxylate reductase | N/A (Purified enzymes) | Redox-neutral bienzymatic cascade from lysine | >99% molar conversion in batch and continuous flow | rsc.org |

| Aminopeptidase (LAP2) | Aspergillus oryzae | Chiral resolution of (rac)-piperazine-2-carboxamide | Enantiopure (S)-piperazine-2-carboxylic acid (>99% ee) | acs.orgbiosynth.com |

Cyclization Reactions for Piperidine Ring Construction

The formation of the six-membered piperidine ring is the cornerstone of any synthesis of this compound. evitachem.com Intramolecular cyclization, where a linear precursor closes to form the ring, is a common and effective strategy. nih.gov The specific reaction chosen depends on the functional groups present in the starting material.

Several named reactions are employed for this purpose:

Aza-Prins Cyclization: This reaction involves the cyclization of homoallylic amines with aldehydes, often promoted by a Lewis acid like ZrCl₄, to form the piperidine ring. nih.gov

Aza-Sakurai Cyclization: A [5+1] cyclization that reacts amines with aldehydes or ketones to form piperidines, creating a product with multiple functional groups suitable for further modification. nih.gov

Pictet-Spengler Cyclization: In a variation of the classic reaction, an N-sulfonyliminium ion can be generated and trapped intramolecularly by a suitable nucleophile to construct the piperidine scaffold. usm.edu Studies have explored various Lewis acid metal triflates to catalyze this transformation. usm.edu

Intramolecular aza-Michael Reaction (IMAMR): As discussed in the organocatalysis section, the addition of a tethered amine or carbamate (B1207046) to an α,β-unsaturated system is a direct method for ring closure. mdpi.com

Reductive Amination: The oxidative cleavage of a cyclic olefin can produce a diformyl intermediate, which then undergoes a double reductive amination with an amine source to form the piperidine ring. researchgate.net

Radical Cyclization: Methods involving a 1,6-hydrogen atom transfer can generate a carbon-centered radical that cyclizes to form the piperidine ring. nih.gov

The main challenge in these cyclization reactions is often controlling the regio- and stereoselectivity, which can be addressed through the use of chiral catalysts and ligands or by substrate-controlled approaches. nih.gov

Intramolecular Cyclization Protocols

Intramolecular cyclization is a powerful strategy for the synthesis of piperidine rings. mdpi.comnih.gov These reactions involve the formation of a cyclic structure from a single linear precursor molecule. nih.gov A variety of methods fall under this category, including:

Reductive Amination: This approach involves the cyclization of a linear amino-aldehyde or amino-ketone. For instance, a cobalt(II) catalyzed radical intramolecular cyclization of linear amino-aldehydes can produce various piperidines. mdpi.com Another method involves an acid-mediated hydroamination/cyclization cascade of alkynes, which proceeds through the formation of an iminium ion followed by reduction to yield the piperidine ring. mdpi.com

Aza-Michael Addition: This intramolecular reaction involves the addition of an amine to an α,β-unsaturated carbonyl compound within the same molecule to form the piperidine ring. mdpi.comnih.gov

Metal-Catalyzed Cyclization: Transition metals like gold and palladium can catalyze the cyclization of unsaturated amines. For example, gold(I) complexes can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov Similarly, palladium catalysts have been used for the enantioselective amination of alkenes. nih.gov

Acid-Catalyzed Cyclization: Linear precursors can be cyclized under acidic conditions. For example, ethyl 1-acetyl-6,6-dimethylpiperidine-2-carboxylate can be synthesized through the trifluoroacetic acid (TFA)-mediated cyclization of a linear diketone.

Intermolecular Annulation Strategies

Intermolecular annulation strategies involve the formation of the piperidine ring from two or more separate components. nih.gov These methods are highly modular, allowing for the rapid construction of diverse piperidine scaffolds.

A notable example is the palladium-catalyzed [4+2] oxidative annulation of alkyl amides and dienes. mdpi.com This reaction is significant as it involves the activation of a C(sp3)-H bond, a typically challenging transformation in cycloadditions. mdpi.com Another approach involves the radical-mediated intermolecular annulation through either copper(II) catalysis or electrolysis. researchgate.net For instance, a copper catalyst can initiate the formation of a nitrogen radical, which then participates in a cascade of reactions to form the piperidine ring. nih.gov

| Annulation Strategy | Key Features | Reference |

| Palladium-Catalyzed [4+2] Oxidative Annulation | Activation of C(sp3)-H bond | mdpi.com |

| Copper(II)-Catalyzed Radical Annulation | Initiated by nitrogen radical formation | nih.gov |

| Electrolytic Radical Annulation | Involves radical anion formation | nih.gov |

Modified Strecker Protocols for Substituted Piperidine-2-carboxylic Acids

The Strecker synthesis, a classic method for synthesizing α-amino acids, has been adapted for the preparation of substituted piperidine-2-carboxylic acids. A modified Strecker protocol involves the addition of trimethylsilyl (B98337) cyanide (TMSCN) to 3,4,5,6-tetrahydropyridines, followed by hydrolysis of the resulting α-amino nitriles. rsc.orgrsc.org This two-step approach is efficient and provides good to excellent yields of the desired pipecolic acid derivatives. rsc.orgrsc.org The addition of TMSCN to the cyclic imines is rapid and often yields the α-amino nitriles in high purity, sometimes eliminating the need for further purification. rsc.orgrsc.org Furthermore, this method can be used to synthesize a variety of alkyl- and aryl-substituted derivatives. rsc.orgresearchgate.net

A key advantage of this protocol is the potential for diastereoselectivity. For example, when a chiral imine is used as a reactant at low temperatures, almost quantitative diastereoselectivity for the formation of the trans-substituted α-amino nitrile can be achieved. rsc.orgrsc.org

Catalytic Reduction Methods for Pyridinecarboxylic Acid Precursors

A common and industrially scalable method for synthesizing this compound is the catalytic reduction of its aromatic precursor, pyridine-2-carboxylic acid. google.com This process typically involves the hydrogenation of the pyridine ring using a metal catalyst.

Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation, often preferred over others due to milder reaction conditions. google.com The reduction is typically carried out in water at elevated temperatures (90–100°C) and high hydrogen pressures (4–5 MPa). The substrate-to-catalyst ratio is an important parameter to control for optimal results. This method generally provides high yields (85–95%) and good purity (98–102%).

Other catalysts, such as platinum (Adams' catalyst) in glacial acetic acid, can also be employed to reduce pyridinecarboxylic acids directly to piperidinecarboxylic acids in a single step. researchgate.net Ruthenium-based catalysts have also been described for this purpose.

| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Yield | Reference |

| Palladium on Carbon (Pd/C) | Water | 90–100 | 4–5 | 85–95% | |

| Platinum (Adams' catalyst) | Glacial Acetic Acid | Not specified | Not specified | Not specified | researchgate.net |

| Ruthenium on Carbon | Not specified | Not specified | Not specified | Not specified |

Solid-Phase Synthesis Techniques for this compound Scaffolds

Solid-phase synthesis has emerged as a powerful tool for the rapid generation of libraries of molecules, including those based on the this compound scaffold. researchgate.netacs.org In this technique, the substrate is attached to a solid support (resin), allowing for the use of excess reagents to drive reactions to completion and for easy purification by simple filtration. scispace.com

Several strategies have been developed for the solid-phase synthesis of piperidine derivatives. One approach involves attaching a suitable building block to the resin and then constructing the piperidine ring through a series of reactions. scispace.com For example, a resin-bound amino acid can be elaborated through a sequence of coupling and cyclization steps to yield the desired piperidine-containing molecule. acs.org

The choice of linker, which connects the substrate to the solid support, is crucial and must be compatible with the reaction conditions and allow for cleavage of the final product from the resin. mdpi.com Common linkers include the Rink amide linker. mdpi.com Reagents such as piperidine are often used in solid-phase synthesis for the removal of protecting groups like Fmoc. scispace.comacs.org

Chiral Pool Synthesis Applications in Enantiopure this compound Preparation

Chiral pool synthesis utilizes readily available enantiopure natural products, such as amino acids and carbohydrates, as starting materials to synthesize complex chiral molecules. ru.nlnih.gov This approach is particularly valuable for the preparation of enantiomerically pure this compound and its derivatives.

For example, (S)-2-aminoadipic acid can serve as a chiral starting material for the stereoselective synthesis of thieno analogues of bioactive phenanthroquinolizidine alkaloids, which contain a this compound core. nih.gov Another strategy involves using D-glucose as a starting material to achieve the stereoselective synthesis of substituted this compound derivatives. nih.gov The synthesis of both enantiomers of chiral piperidines can be achieved by using different carbohydrate auxiliaries, such as D-galactosylamine and D-arabinosylamine. ru.nl

The use of chiral auxiliaries, such as L-camphorsulfonamide, is another effective method. google.com This auxiliary can direct the stereochemistry of key bond-forming reactions, such as alkylation, to construct the chiral piperidine skeleton. google.com

Chemical Modification and Design Principles of Piperidine 2 Carboxylic Acid Derivatives

Structural Diversification Strategies

The versatility of the piperidine-2-carboxylic acid framework allows for extensive structural diversification. Key strategies include introducing various substituents onto the piperidine (B6355638) ring, modifying the nitrogen atom, and replacing the carboxylic acid group with isosteres to modulate the compound's properties.

Substitutions on the Piperidine Ring (e.g., Alkyl, Aryl, Hydroxyl)

The biological properties of piperidine derivatives are highly dependent on the type and position of substituents on the heterocyclic ring. mdpi.com The synthesis of alkyl- and aryl-substituted derivatives of this compound can be achieved through methods like a modified Strecker protocol, which involves the addition of trimethylsilyl (B98337) cyanide to tetrahydropyridines followed by hydrolysis. rsc.org

Research has described the preparation and properties of 4-substituted piperidine-2-carboxylic acids with methyl and t-butyl groups. rsc.org The stereochemistry of these substitutions is critical and can be assigned and confirmed through the method of preparation, NMR spectroscopy, and epimerization experiments. rsc.org For instance, in the case of (3R,4S)-4-(4-Chlorophenyl)piperidine-3-carboxylic Acid Methyl Ester, the orientation of the ester group significantly impacts its activity at monoamine transporters. acs.org

Hydroxylated variants of L-pipecolic acid are of considerable biological interest and are components of many pharmacologically active compounds. sci-hub.se The introduction of a hydroxyl group can provide additional interactions with a target protein's active site or can be functionalized to enhance potency, selectivity, and modulate lipophilicity. unifi.it However, in some contexts, such as (piperidinomethylene)bis(phosphonic acid) derivatives, the introduction of polar substituents like a hydroxyl group on the piperidine ring can lead to inactive compounds. nih.gov

The introduction of aryl groups, such as a 3,4-dichlorobenzyl moiety, creates structural complexity that is explored for various pharmacological applications. evitachem.com The synthesis of these derivatives often involves the reaction of materials like 3,4-dichlorobenzyl chloride with piperidine precursors. evitachem.com

Table 1: Examples of Piperidine Ring Substitutions and Their Context

| Substituent Type | Example Compound/Derivative Class | Key Findings/Significance | Reference(s) |

|---|---|---|---|

| Alkyl | 4-methyl- and 4-t-butyl-piperidine-2-carboxylic acids | Stereochemistry and acidity are significantly dependent on the conformation and substituent. | rsc.org |

| Aryl | (3R,4S)-4-(4-Chlorophenyl)piperidine-3-carboxylic Acid Methyl Ester | The orientation of substituents dictates activity at monoamine transporters. | acs.org |

| Aryl | 1-(3,4-Dichlorobenzyl)-2-carboxypiperidine | Aryl substitution creates complex structures for pharmacological exploration. | evitachem.com |

| Hydroxyl | Hydroxylated L-pipecolic acid derivatives | Can enhance binding, potency, and selectivity; modulates lipophilicity. | sci-hub.seunifi.it |

N-Substitution Patterns and Their Impact

Modification of the nitrogen atom in the piperidine ring is a common strategy to alter the pharmacological properties of this compound derivatives. The nature of the N-substituent can influence basicity, lipophilicity, metabolic stability, and receptor affinity. researchgate.net

The introduction of fluorine into N-alkyl substituents has been studied to modulate pharmacologically relevant properties. These studies on N-alkyl-pipecolic acid amides (pipecolamides) show that the basicity can be finely tuned, with an exponential decrease as the distance between the fluorine atom and the basic nitrogen center increases. researchgate.net

Furthermore, acylation of the piperidine nitrogen is another key modification. For instance, 1-(Pyridine-3-carbonyl)this compound features a pyridine (B92270) moiety connected through a carbonyl linkage, creating a complex structure with specific conformational preferences that influence its potential for molecular recognition.

Table 2: Impact of N-Substitution on this compound Derivatives

| N-Substituent Type | Derivative Class | Impact on Properties | Reference(s) |

|---|---|---|---|

| Phenylalkyl groups | 3,4-disubstituted piperidine-based cocaine analogues | Modulated affinity for DAT and SERT, highly dependent on core stereochemistry. | acs.org |

| Fluorinated N-alkyl groups | N-alkyl-pipecolamide derivatives | Systematically modulates amine basicity and lipophilicity. | researchgate.net |

| N-Acyl groups (e.g., Pyridine-3-carbonyl) | 1-(Pyridine-3-carbonyl)this compound | Introduces conformational complexity and specific three-dimensional architecture. |

Isosteric Replacements (e.g., Phosphonic, Sulfonic Acid Analogues)

Replacing the carboxylic acid group with an isostere is a widely used strategy in medicinal chemistry to overcome drawbacks such as metabolic instability, toxicity, or limited membrane permeability, while aiming to retain the necessary interactions for biological activity. acs.orgresearchgate.net Common isosteres for carboxylic acids include phosphonic acids, sulfonic acids, and tetrazoles. acs.org

Phosphonic Acid Analogues: The phosphonate (B1237965) group can act as a mimic of phosphate (B84403) groups in biological systems. evitachem.com Piperidine-2-phosphonic acid is considered a phosphonic surrogate of this compound. mdpi.com The replacement of a carboxylic acid with a phosphonic acid group results in a more acidic compound and can lower the lipophilicity (logP). sci-hub.se Several piperidine derivatives containing a phosphonic acid or phosphonomethyl group have been synthesized and evaluated as potent N-methyl-D-aspartate (NMDA) receptor antagonists, such as CGS 19755 (cis-4-(phosphonomethyl)this compound). nih.govacs.orgkeyorganics.net

Sulfonic Acid Analogues: Sulfonic acid derivatives have also been explored as carboxylic acid replacements. A series of 3- and 4-(sulfo- and sulfonamidoalkyl)this compound derivatives were prepared as potential NMDA receptor antagonists. nih.gov However, modeling studies suggested that the binding geometry of the sulfonic acid moiety within the NMDA receptor might differ from that of the corresponding phosphonic acid antagonists. nih.gov For example, 4-(sulfomethyl)this compound was found to be poorly active, in contrast to its potent phosphonic homologue. nih.gov

Tetrazole Analogues: The tetrazole group is another well-established carboxylic acid isostere. Replacing a carboxylic acid with a tetrazole ring can result in a compound with essentially unchanged acidity. sci-hub.se A series of 4-(tetrazolylalkyl)piperidine-2-carboxylic acids were developed and found to be potent and selective NMDA receptor antagonists. acs.org

Stereochemical Influence on Molecular Recognition

Enantiomeric and Diastereomeric Considerations in Design

This compound is a chiral molecule, existing as (R)- and (S)-enantiomers. This chirality is a critical factor in biological activity, as enzymes and receptors are chiral environments. The (S)-enantiomer is the naturally occurring form. The enantiomeric purity of derivatives is often essential for achieving desired pharmacological effects. For example, the (S)-enantiomer of 1-methylthis compound is noted as being critical for binding to biological targets compared to its (R)-counterpart.

When additional substituents are introduced onto the piperidine ring, multiple stereocenters can be created, leading to the possibility of diastereomers. The specific stereochemical configuration of these substituents significantly impacts biological activity. For instance, in the case of (2S,3S)-2-methylpiperidine-3-carboxylic acid, the defined spatial arrangement of the methyl and carboxylic acid groups is essential for its molecular recognition processes. Altering the configuration to its (2R,3R), (2R,3S), or (2S,3R) diastereomers can dramatically affect receptor binding or enzyme inhibition.

Similarly, in a series of NMDA receptor antagonists, the stereochemistry of substituted 4-(phosphonomethyl)piperidine-2-carboxylic acids was a key determinant of potency. nih.gov The resolution of racemic mixtures into individual enantiomers or the diastereoselective synthesis to obtain specific stereoisomers is a common practice in the development of these compounds. researchgate.netresearchgate.net

Conformational Restriction through Structural Modifications

The flexibility of the piperidine ring allows it to adopt various conformations, typically chair and boat forms. Restricting this conformational flexibility can lock the molecule into a specific shape that is optimal for binding to a biological target, potentially increasing potency and selectivity. unifi.it This reduction in flexibility can also be advantageous by lowering the entropic cost associated with receptor binding. unifi.it

A common strategy to achieve conformational restriction is the creation of bicyclic or polycyclic structures. d-nb.info For example, practical syntheses have been developed for conformationally restricted analogues of this compound such as 2-azabicyclo[2.2.2]octane-1-carboxylic acid and 9-azabicyclo[3.3.1]nonane-1-carboxylic acid. acs.orgnih.gov These rigid structures serve as valuable scaffolds in the design of peptidomimetics and other bioactive molecules. unifi.it

However, increased rigidity is not always beneficial. In a study of indole-based inhibitors, introducing conformational rigidity to the central piperidine ring was not well tolerated, with only one specific "locked" analogue retaining potency. nih.gov This highlights that the optimal degree of flexibility is target-dependent. Studies on NMDA receptor antagonists also revealed that conformationally restrained molecules, like certain decahydroisoquinoline-3-carboxylic acid derivatives, exhibited much slower association and dissociation rate constants compared to more flexible antagonists. nih.gov

Mechanistic and Biochemical Investigations of Piperidine 2 Carboxylic Acid Interactions

Role as Peptidomimetic Scaffolds

Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability and oral bioavailability. The rigid, yet tunable, structure of the piperidine-2-carboxylic acid ring makes it an excellent building block for constructing such molecules.

The ability of this compound to induce specific secondary structures is a key aspect of its function as a peptidomimetic scaffold. The constrained nature of the piperidine (B6355638) ring can pre-organize a peptide backbone into a conformation that mimics natural secondary structures, such as β-turns. β-turns are crucial for molecular recognition processes and are often found at the active sites of proteins. lookchem.com

Research has shown that dipeptides containing this compound can adopt defined turn structures. For instance, the dipeptide 1-(tert-butoxycarbonyl-d-alanyl)-N-isopropyl-l-pipecolamide, which incorporates L-piperidine-2-carboxylic acid (also known as L-pipecolic acid), has been observed to adopt a type II′ β-turn conformation. lookchem.com In this conformation, an intramolecular hydrogen bond forms between the C-terminal amide NH group and the Boc carbonyl oxygen atom, stabilizing the turn structure. lookchem.com The ability to form such well-defined turns is critical for designing peptidomimetics that can effectively interact with biological targets that recognize specific peptide conformations. nih.gov The choice of stereochemistry and substituents on the piperidine ring can further influence the type of turn or other secondary motifs that are favored.

This compound and its derivatives are frequently incorporated into larger peptide analogues to enhance their biological activity and stability. The piperidine moiety can rigidify the peptide backbone, which can lead to increased affinity for a target receptor or enzyme by reducing the entropic penalty of binding. researchgate.net

A notable example is the synthesis of peptide analogues where a piperidine moiety replaces a glycine (B1666218) residue in the cleavage site of the bacterial cysteine protease IdeS. researchgate.net This substitution introduces a new stereogenic center and alters the local conformation and polarity of the peptide backbone. researchgate.net Several of these piperidine-containing peptide analogues demonstrated significant inhibitory activity against IdeS, whereas the original peptides were inactive. researchgate.net This highlights how the incorporation of a this compound scaffold can transform a non-inhibitory peptide into a potent one.

Furthermore, the concept of conjugation, where a peptide or amino acid is linked to another bioactive molecule, is a powerful strategy in drug design. researchgate.net this compound can serve as a key component in such conjugates. By attaching it to other small molecules or heterocyclic scaffolds, researchers can create hybrid molecules with enhanced biological properties, such as improved cell permeability or novel mechanisms of action. researchgate.net

Enzymatic Interaction and Inhibition Studies

The unique structural and chemical features of this compound and its derivatives have made them attractive candidates for the design of enzyme inhibitors. The piperidine ring can act as a scaffold to correctly position functional groups that interact with the active site of an enzyme, leading to potent and often selective inhibition.

The role of this compound in the inhibition of angiotensin I-converting enzyme (ACE), a key regulator of blood pressure, presents a nuanced picture. On its own, L-pipecolic acid, isolated from the edible mushroom Sarcodon aspratus, has been shown to be a competitive inhibitor of ACE. researchgate.netresearchgate.net In this mode of inhibition, the L-pipecolic acid molecule likely binds to the active site of the enzyme, competing with the natural substrate, angiotensin I. The stereochemistry of the carboxyl group is crucial for this activity, as the D-isomer of pipecolic acid shows no significant inhibitory effect. researchgate.net

Acetyl-CoA carboxylase (ACC) is a crucial enzyme in the regulation of fatty acid metabolism and has emerged as a promising target for the treatment of metabolic diseases. nih.govscholarsresearchlibrary.com Investigations into ACC inhibitors have revealed the potential of piperidine-containing scaffolds.

Specifically, (2R,4S)-4-hydroxythis compound has been identified as an effective inhibitor of ACC. researchgate.net In vitro studies have demonstrated that this compound can reduce fatty acid synthesis in HepG2 cells by inhibiting ACC activity. researchgate.net The mechanism of action is believed to involve the binding of the inhibitor to the enzyme, thereby blocking the access of its substrate, acetyl-CoA. researchgate.net

The broader class of piperidine-containing compounds has been extensively explored for ACC inhibition. For example, various spiro-piperidine lactams have been synthesized and shown to possess potent ACC inhibitory activities. nih.gov While these compounds are more complex derivatives, their design often leverages the rigid piperidine core to orient key functional groups for optimal interaction with the enzyme's active site. nih.gov These investigations underscore the utility of the piperidine scaffold in the development of novel ACC inhibitors.

Derivatives of this compound have been developed as highly potent and selective inhibitors of certain proteases, particularly trypsin. Trypsin is a serine protease with important physiological and pathological roles.

One of the most well-characterized examples is (2R,4R)-4-phenyl-1-[Nα-(7-methoxy-2-naphthalenesulfonyl)-L-arginyl]-2-piperidinecarboxylic acid. This compound is a potent and selective competitive inhibitor of trypsin, with a reported inhibition constant (Ki) of 0.1 µM. researchgate.net Its selectivity is noteworthy; it weakly inhibits thrombin (Ki = 2 µM) and does not significantly inhibit other proteases like plasmin, plasma kallikrein, urokinase, and mast cell tryptase at concentrations up to 60 µM. researchgate.net Docking studies have suggested that this selectivity arises from specific interactions within the active site of trypsin, where the inhibitor fits well but clashes with residues in the active sites of other proteases. researchgate.net

The stereochemistry of the piperidine ring is also a critical determinant of inhibitory potency against trypsin-like serine proteases. For instance, in a series of 4-methyl-1-[N2-[(3-methyl-1,2,3,4-tetrahydro-8-quinolinyl)sulfonyl]-L-arginyl]-2-piperidinecarboxylic acid (MQPA) stereoisomers, the (2R,4R)-isomer was the most potent inhibitor of both thrombin and trypsin. This highlights the importance of the precise three-dimensional arrangement of the piperidine ring and its substituents for effective and selective protease inhibition.

Inhibition of Trypsin-like Serine Proteases by this compound Derivatives

| Compound | Enzyme | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| (2R,4R)-4-phenyl-1-[Nα-(7-methoxy-2-naphthalenesulfonyl)-L-arginyl]-2-piperidinecarboxylic acid | Trypsin | 0.1 µM | researchgate.net |

| (2R,4R)-4-phenyl-1-[Nα-(7-methoxy-2-naphthalenesulfonyl)-L-arginyl]-2-piperidinecarboxylic acid | Thrombin | 2 µM | researchgate.net |

| (2R,4R)-MQPA | Trypsin | 5.0 µM | |

| (2R,4R)-MQPA | Thrombin | 0.019 µM | |

| (2R,4R)-MQPA | Factor Xa | 210 µM | |

| (2R,4R)-MQPA | Plasmin | 800 µM |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound (Pipecolic acid) |

| 1-(tert-butoxycarbonyl-d-alanyl)-N-isopropyl-l-pipecolamide |

| (2R,4S)-4-hydroxythis compound |

| (2R,4R)-4-phenyl-1-[Nα-(7-methoxy-2-naphthalenesulfonyl)-L-arginyl]-2-piperidinecarboxylic acid |

| 4-methyl-1-[N2-[(3-methyl-1,2,3,4-tetrahydro-8-quinolinyl)sulfonyl]-L-arginyl]-2-piperidinecarboxylic acid (MQPA) |

| Angiotensin I |

| Captopril |

| L-proline |

| Acetyl-CoA |

Receptor Binding and Ligand-Target Elucidation

This compound, also known as pipecolic acid, and its derivatives are subjects of significant research due to their interactions with various biological receptors. These interactions are pivotal in understanding their potential therapeutic applications.

Derivatives of this compound have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor. This receptor is a key player in synaptic plasticity and memory function, and its overactivation can lead to neurotoxicity. The antagonistic action of these derivatives suggests their potential in treating neurodegenerative disorders and epilepsy.

The mechanism of action involves the binding of these compounds to the NMDA receptor, thereby blocking the binding of its endogenous ligand, glutamate (B1630785). This inhibition modulates the receptor's activity and influences various biochemical pathways. The introduction of specific chemical groups, such as a phosphonomethyl group at the 4-position of the piperidine ring, as seen in CGS 19755, enhances the antagonistic potency. This is attributed to stronger ionic interactions with the glutamate binding sites on the NMDA receptor.

Research has shown that specific derivatives of this compound exhibit significant NMDA receptor antagonism. For instance, cis-4-(Phosphonomethyl)this compound (CGS 19755) and 4-(tetrazolylalkyl)piperidine-2-carboxylic acids like LY233053 are potent competitive antagonists. nih.gov CGS 19755, in particular, has a higher affinity for NR2B-containing receptors. Studies on conformationally constrained analogues of CGS 19755 have provided insights into the preferred conformation for binding to the NMDA receptor's antagonist site. researchgate.net

Table 1: NMDA Receptor Antagonism by this compound Derivatives

| Compound | IC₅₀ | Receptor Subtype Affinity | In Vivo Efficacy (MED*) | Notes |

|---|---|---|---|---|

| cis-4-(Phosphonomethyl)-PCA (CGS 19755) | 95 nM | NR1a/NR2A: 0.43 µM | 10 mg/kg (mice) | Higher affinity for NR2A receptors. |

| cis-4-(3-Phosphonoprop-1-yl)PCA | 120 nM | N/A | N/A | --- |

| LY233053 (tetrazolyl derivative) | 107 nM (CGS-19755 binding) | N/A | 5 mg/kg (mice) | Short duration of action, which could be beneficial in stroke treatment. |

*MED: Minimum effective dose

This compound has been incorporated into the structure of various peptides to investigate their affinity and selectivity for opioid receptors. Opioid receptors are crucial in pain modulation, and ligands that selectively target these receptors are of great interest for developing analgesics with fewer side effects.

In one study, replacing the proline residue in endomorphin-2 (EM-2) analogs with this compound was explored to enhance enzymatic stability. frontiersin.org These modified peptides displayed very high mu-opioid receptor binding affinity and selectivity. frontiersin.org For instance, an analog incorporating (R)-Pip showed high lipophilicity, which is considered optimal for blood-brain barrier permeability. frontiersin.org

Conversely, another study involving dynorphin (B1627789) A analogs found that incorporating this compound significantly reduced kappa-opioid receptor affinity. nih.gov This highlights the importance of the specific peptide backbone and the position of substitution in determining the resulting opioid receptor activity. In a different series of cyclopeptides, the substitution of a phenylalanine residue with this compound resulted in derivatives with high mu- and moderate delta-opioid receptor affinity, with almost no binding to the kappa-opioid receptor. nih.gov This demonstrates the potential of using this compound to fine-tune receptor selectivity. nih.gov

Table 2: Opioid Receptor Affinity of this compound-Containing Peptides

| Peptide Analog Type | Target Receptor(s) | Observed Effect on Affinity/Selectivity | Reference |

|---|---|---|---|

| Endomorphin-2 (EM-2) Analog | Mu-opioid receptor | High affinity and selectivity. frontiersin.org | frontiersin.org |

| Dynorphin A Analog | Kappa-opioid receptor | Nearly 90-fold reduction in kappa affinity. nih.gov | nih.gov |

| Cyclopentapeptide Analog | Mu- and Delta-opioid receptors | High mu- and moderate delta-opioid receptor affinity; no kappa affinity. nih.gov | nih.gov |

The C-X-C chemokine receptor 4 (CXCR4) is involved in various physiological processes, including immune response and stem cell homing. nih.gov It is also implicated in the pathology of several diseases, including HIV infection and cancer metastasis. nih.gov Consequently, CXCR4 antagonists are of significant therapeutic interest.

While direct studies focusing solely on this compound as a CXCR4 antagonist are limited, its structural motif is found in more complex molecules that exhibit this activity. For example, Mavorixafor is a CXCR4 antagonist, and its structure contains a piperidine moiety. drugbank.com Research into novel CXCR4 antagonists has explored various molecular scaffolds, including those based on piperazine, a structurally related compound to piperidine. nih.gov These studies highlight the importance of the piperidine and related heterocyclic structures in the design of potent and selective CXCR4 antagonists.

Metabolic Pathways and Endogenous Role

This compound, or pipecolic acid, is a non-proteinogenic amino acid that plays a role in mammalian metabolism. wikipedia.org

Pipecolic acid is a key intermediate in the degradation of the essential amino acid L-lysine. ontosight.ai The biosynthesis of L-pipecolic acid from L-lysine occurs through the saccharopine pathway, which is a major route for lysine (B10760008) catabolism. ontosight.ai This process involves the enzymatic conversion of L-lysine. ontosight.airsc.org Specifically, L-lysine is converted to L-pipecolic acid via the action of lysine:2-oxoglutarate reductase/saccharopine dehydrogenase. ontosight.ai The conversion from L-lysine to pipecolic acid can also occur in a two-step process where L-lysine is first deaminated to form an intermediate, Δ¹-piperidine-2-carboxylic acid (P2C), which is then reduced to yield pipecolic acid. rsc.orghmdb.ca

The accumulation of pipecolic acid in the body is a hallmark of certain metabolic disorders. Pipecolic acidemia, or hyperpipecolic acidemia, is a rare autosomal recessive disorder caused by a defect in peroxisomal function. southtees.nhs.uk Elevated levels of pipecolic acid are a diagnostic marker for peroxisomal biogenesis disorders, such as Zellweger syndrome, neonatal adrenoleukodystrophy, and infantile Refsum disease. southtees.nhs.uknih.govhmdb.ca

In these disorders, a defective peroxisomal oxidation process leads to the accumulation of pipecolic acid. annualreviews.org The analysis of pipecolic acid levels in plasma and urine is an important tool for the diagnosis and biochemical classification of these peroxisomal disorders. southtees.nhs.ukresearchgate.net While the accumulation of pipecolic acid is a clear biochemical indicator, its direct pathological significance in these inherited disorders is still under investigation. annualreviews.org

Advanced Characterization and Computational Approaches in Piperidine 2 Carboxylic Acid Research

Advanced Spectroscopic Techniques for Structural Elucidation

While standard one-dimensional Nuclear Magnetic Resonance (1D NMR) and infrared spectroscopy provide basic structural information, the definitive elucidation of the complex three-dimensional structure and stereochemistry of piperidine-2-carboxylic acid and its derivatives necessitates the use of more advanced spectroscopic techniques. These methods are crucial for unambiguously assigning configurations and understanding spatial relationships within the molecule. tandfonline.com

Two-dimensional NMR (2D NMR) experiments are particularly powerful. Techniques such as Correlation Spectroscopy (COSY) are instrumental in establishing proton-proton (¹H-¹H) coupling networks. By identifying which protons are spin-coupled, researchers can map out the connectivity of the entire piperidine (B6355638) ring system. tandfonline.com For example, a COSY spectrum can reveal cross-ring coupling between protons, which is vital for confirming the ring structure.

Furthermore, Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is used to correlate each proton with the carbon atom to which it is directly attached. This provides an unambiguous assignment of both ¹H and ¹³C chemical shifts, completing the detailed structural characterization. nih.gov In recent years, Microcrystal Electron Diffraction (MicroED) has also emerged as a powerful technique for determining the crystal structure and absolute stereochemistry of complex organic molecules from micro- or nanocrystals, offering a definitive method when other techniques are inconclusive. acs.org

| Technique | Abbreviation | Primary Information Yielded | Reference |

|---|---|---|---|

| Correlation Spectroscopy | COSY | Identifies spin-coupled protons (¹H-¹H J-coupling), revealing bond connectivity. | tandfonline.com |

| Nuclear Overhauser Effect Spectroscopy | NOESY | Identifies protons that are close in space, crucial for determining stereochemistry (e.g., cis/trans isomers). | tandfonline.com |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates protons to their directly attached carbon atoms for unambiguous ¹H and ¹³C assignments. | nih.gov |

Computational Chemistry and Molecular Modeling Applications

Computational chemistry provides indispensable tools for investigating this compound at a molecular level, offering insights that complement experimental findings. These theoretical approaches allow for the detailed exploration of conformational preferences, potential biological interactions, and the rational design of new derivatives. nih.govresearchgate.net

The piperidine ring is not planar and can adopt several conformations, primarily low-energy chair forms and higher-energy boat or twist-boat forms. Theoretical conformational analysis, often using Density Functional Theory (DFT), is employed to calculate the geometric parameters and relative energies of these different conformers. researchgate.netnih.gov These calculations help to construct an energy landscape, which maps the potential energy of the molecule as a function of its geometry, revealing the most stable, low-energy conformations and the energy barriers between them. nih.gov

For (S)-Piperidine-2-carboxylic acid (L-pipecolic acid), DFT simulations have been used to model both the monomeric and dimeric forms. researchgate.net These studies analyze the vibrational modes and structural parameters, comparing them with experimental data. The analysis of the dimer, in particular, provides clear evidence of stabilization through intermolecular hydrogen bonding. researchgate.net Frontier molecular orbital calculations (HOMO-LUMO) are also performed to understand the molecule's electronic properties and chemical reactivity. researchgate.net Understanding the preferred conformations is critical, as the biological activity of a molecule is often dictated by the specific three-dimensional shape it adopts to interact with a biological target. nih.gov

| Computational Method | Focus of Analysis | Key Insights for this compound | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Geometry Optimization & Energy Calculation | Determines the most stable chair conformations and the relative energies of different isomers. | researchgate.net |

| Time-Dependent DFT (TD-DFT) | Electronic Transitions | Calculates frontier molecular orbitals (HOMO-LUMO) to assess electronic properties and reactivity. | researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Intra- and Intermolecular Interactions | Provides evidence of stabilization from hydrogen bonding and other non-covalent interactions in monomers and dimers. | researchgate.net |

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is widely used in drug discovery to understand how derivatives of this compound might interact with specific biological targets. The process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity. nih.gov

Studies have successfully used molecular docking to model the interaction of this compound derivatives with various enzymes and receptors. For example, derivatives have been docked into the active site of the NMDA receptor to understand their potential as antagonists. nih.gov In other research, piperazine-2-carboxylic acid derivatives, close structural analogs, were docked with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), revealing key hydrogen bonding and hydrophobic interactions within the enzyme's active site. nih.gov Similarly, docking studies of chromone-2-carboxylic acid amides with piperidine fragments identified crucial hydrogen bonds with residues like Tyr383, Tyr466, and Asp335 in the active site of soluble epoxide hydrolase (sEH). acgpubs.org These models provide invaluable insights into the structure-activity relationship, guiding the synthesis of more potent and selective compounds. nih.govacgpubs.org

| Derivative Class | Protein Target | Key Predicted Interactions | Reference |

|---|---|---|---|

| 4-(Sulfomethyl)this compound | NMDA Receptor | Modeling suggested a binding geometry for the sulfonic moiety different from phosphonic antagonists. | nih.gov |

| Piperazine-2-carboxylic acid derivatives | Acetylcholinesterase (AChE) | Stable binding through H-bonding, hydrophobic, and ionic interactions at catalytic and peripheral sites. | nih.gov |

| Chromone-2-carboxylic acid piperidine amides | Soluble Epoxide Hydrolase (sEH) | H-bonds from the amide group to Tyr383, Tyr466, and Asp335; cation-π interaction with Trp336. | acgpubs.org |

| Semi-synthetic piperidine alkaloids | Acetylcholinesterase (AChE) | Flexible docking revealed different binding conformations and interactions at the peripheral anionic site. | scielo.br |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized compounds and guide the design of more effective molecules.

For piperidine derivatives, several QSAR studies have been conducted. In one study, models were developed to predict the toxicity of 33 piperidine derivatives against the mosquito Aedes aegypti. researchgate.net Using techniques like multilinear regression (MLR) and support vector machines (SVM), the models identified topological descriptors that correlated with toxicity. researchgate.netnih.gov

In another area, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) were applied to piperidine carboxamide derivatives that act as Anaplastic Lymphoma Kinase (ALK) inhibitors. researchgate.net These models indicated that steric, electrostatic, and hydrophobic properties were critical for potent inhibition. The graphical contour maps generated from CoMFA and CoMSIA provide a visual guide, showing where bulky groups, electronegative groups, or hydrophobic groups would be favorable or unfavorable for activity, thus aiding in the rational design of new anticancer agents. researchgate.net

| Derivative Class | Biological Target/Activity | Modeling Techniques | Key Findings/Important Descriptors | Reference |

|---|---|---|---|---|

| Piperidine Derivatives | Toxicity against Aedes aegypti | OLS-MLR, SVM, RBFNN, GRNN | Four-variable models based on 2D topological descriptors were developed to predict toxicity. | researchgate.net |

| Piperidine Carboxamide Derivatives | ALK Inhibition (Anticancer) | CoMFA, CoMSIA (3D-QSAR) | Steric, electrostatic, and hydrophobic fields were identified as crucial for inhibitory activity. | researchgate.net |

| N-diarylalkenyl-piperidinecarboxylic acid derivatives | GABA Uptake Inhibition | MLR, SVM | Models confirmed the importance of electronegativity and polarizability (via WHIM and 3D-MoRSE descriptors). | nih.gov |

Future Directions and Emerging Research Trajectories for Piperidine 2 Carboxylic Acid

Innovation in Green and Sustainable Synthetic Methodologies

The demand for enantiomerically pure forms of piperidine-2-carboxylic acid has driven the development of more environmentally benign and efficient synthetic strategies, moving away from classical methods toward biocatalysis and improved chemical catalysis. chimia.ch

A primary focus of green innovation is the use of biocatalytic methods, particularly enzymatic kinetic resolution. This approach leverages the high stereoselectivity of enzymes to separate racemic mixtures. For instance, amidases from microbial sources like Pseudomonas putida can selectively hydrolyze the amide of one enantiomer, allowing for the separation of (S)-piperidine-2-carboxylic acid with high optical purity (>97% ee) from the remaining (R)-piperidine-2-carboxamide. chimia.ch Similarly, lipases such as Pseudomonas fluorescens lipase (B570770) (PFL) are used to selectively deacetylate the (R)-enantiomer of an N-acetylated precursor, yielding the (S)-enantiomer with 99% enantiomeric excess (ee). smolecule.com The integration of immobilized enzymes into continuous flow systems further enhances sustainability by reducing waste and energy consumption.

Catalytic hydrogenation of pyridine-2-carboxylic acid represents another significant green methodology. Performing this reaction in water at elevated temperatures (90–100°C) and pressures using a recyclable palladium on carbon (Pd/C) catalyst aligns with green chemistry principles by avoiding organic solvents. This method can achieve yields exceeding 85%. Furthermore, multicomponent reactions, such as the 1,3-dipolar cycloaddition using this compound to generate complex spiro-heterocycles, are being explored as atom-economical processes that build molecular complexity in a single step. ua.es

Table 1: Green and Sustainable Synthetic Approaches for this compound

| Methodology | Key Features | Example | Reference(s) |

|---|---|---|---|

| Enzymatic Kinetic Resolution | High enantioselectivity; mild reaction conditions. | Selective hydrolysis of racemic piperidine-2-carboxamide (B12353) using Pseudomonas putida amidase. | chimia.ch |

| Catalytic Hydrogenation | Use of water as a green solvent; recyclable catalyst. | Hydrogenation of pyridine-2-carboxylic acid using Pd/C in water. | |

| 1,3-Dipolar Cycloaddition | High atom economy; synthesis of complex molecules in fewer steps. | Three-component reaction of this compound, isatin, and a dipolarophile. | ua.es |

Discovery of Novel Biological Targets and Therapeutic Modalities

The rigid, chiral scaffold of this compound makes it an ideal starting point for designing molecules that can interact with novel and challenging biological targets. Research has expanded beyond its traditional roles to explore its use in sophisticated therapeutic modalities.

Derivatives of this compound are being investigated as inhibitors for a range of enzymes and receptors. For example, molecules incorporating the this compound core have been synthesized and evaluated as direct inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade. nih.gov In a different therapeutic area, (R)-piperidine-2-carboxylic acid was used as a building block to develop potent antagonists for the C-C chemokine receptor 4 (CCR4), a target for inflammatory diseases and cancer. mdpi.com Some of these novel antagonists showed inhibitory concentrations (IC₅₀) as low as 0.064 µM. mdpi.com

One of the most promising new applications is in the development of agents that modulate protein-protein interactions. Spirooxindole derivatives, synthesized using this compound in a cycloaddition reaction, have shown significant antiproliferative activity against breast (MCF7) and cervical (HeLa) cancer cell lines. mdpi.com Molecular docking studies suggest these compounds may function by inhibiting the critical p53–MDM2 interaction, a key pathway in cancer suppression. mdpi.com

Perhaps the most cutting-edge application is the use of this compound derivatives in the creation of "molecular glues." biorxiv.org A recent study detailed the development of molecules that induce proximity between the protein FKBP12 and novel, previously "undruggable" protein targets. biorxiv.org The synthesis of these glues utilized (S)-1-(3,3-dimethyl-2-oxopentanoyl)this compound, demonstrating the scaffold's utility in generating highly selective FKBP12-target protein interactions, opening a new frontier in chemical biology and drug discovery. biorxiv.org

Table 2: Emerging Biological Targets and Therapeutic Modalities

| This compound Derivative/Scaffold | Biological Target | Therapeutic Modality | Reference(s) |

|---|---|---|---|

| Dicarboxamides | Factor Xa | Enzyme Inhibition (Anticoagulant) | nih.gov |

| Trisubstituted Pyrimidine Amides | CCR4 | Receptor Antagonism | mdpi.com |

| Dispirooxindole–pyrrolidines | p53-MDM2 Interaction | Protein-Protein Interaction Inhibition (Anticancer) | mdpi.com |

| N-acylated derivatives | FKBP12 and Novel Proteins | Molecular Glue (Induced Proximity) | biorxiv.org |

Development of Advanced Analytical Techniques for Chiral Analysis and Quantification

The biological activity of this compound is highly dependent on its stereochemistry, necessitating advanced analytical methods to separate its enantiomers and quantify them accurately, often in complex biological matrices. researchgate.net

High-performance liquid chromatography (HPLC) is the cornerstone of modern analysis. Chiral resolution can be achieved directly using chiral stationary phases (CSPs). smolecule.com For example, crown ether-coated silica (B1680970) columns have been used to resolve enantiomers, with retention times differing by several minutes. smolecule.com

An alternative and widely used strategy is indirect separation, which involves pre-column derivatization with a chiral derivatizing agent (CDA) to form diastereomers. nih.gov These diastereomers can then be separated on standard, non-chiral reversed-phase columns (e.g., C18). nih.gov Commonly used CDAs include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE). nih.gov

For highly sensitive and selective quantification, especially in biological fluids like plasma, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. researchgate.net This technique can overcome interferences from isobaric molecules that can confound analysis. researchgate.net Methods using stable isotope dilution and LC-MS/MS allow for precise quantification of specific enantiomers, such as L-pipecolic acid, which is crucial for diagnosing certain metabolic disorders. researchgate.net The combination of derivatization with HPLC and electrospray ionization mass spectrometry (ESI-MS) provides robust characterization and chirality determination of this compound and its metabolites. nih.gov

Table 3: Advanced Analytical Techniques for this compound

| Technique | Principle | Key Features/Reagents | Reference(s) |

|---|---|---|---|

| Chiral HPLC | Direct enantiomeric separation on a chiral stationary phase. | Crown ether-coated silica columns (e.g., ChiraSpher® CE). | smolecule.com |

| Pre-column Derivatization with LC-MS | Formation of diastereomers using a chiral agent, followed by separation on a standard column and MS detection. | Derivatizing agents: FDAA, GITC, S-NIFE; C18 columns. | nih.gov |

| Chiral LC-MS/MS | Chromatographic separation of enantiomers coupled with highly selective and sensitive mass spectrometric detection. | Used for quantification in complex matrices like plasma; overcomes isobaric interferences. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for obtaining enantiomerically pure piperidine-2-carboxylic acid, and what are their limitations?

- Methodological Answer : A two-step synthesis starting with optically pure this compound involves Eschweiler–Clarke methylation followed by esterification, reduction (LiAlH4), and nitrile hydrolysis. While individual steps may yield >60%, the overall process efficiency drops to ~8% due to low-yielding recrystallizations for optical purity . Alternative routes using chiral resolution require nine recrystallizations, making scalability challenging .

Q. How can spectroscopic techniques (FT-IR, Raman, NMR) resolve the structural and conformational properties of this compound?

- Methodological Answer : FT-IR and Raman spectroscopy identify vibrational modes of the monomeric and dimeric forms, distinguishing hydrogen-bonding interactions. <sup>1</sup>H and <sup>13</sup>C NMR elucidate proton environments and carbon frameworks, particularly for distinguishing (R)- and (S)-enantiomers. Quantum chemical calculations (DFT) validate experimental data, aiding in assignments .

Q. What are the primary biochemical applications of this compound in drug discovery?

- Methodological Answer : The compound serves as a proline analog in peptide synthesis. For example, substituting Pro<sup>2</sup> in endomorphin-2 with (R)-piperidine-2-carboxylic acid enhances μ-opioid receptor affinity (IC50 = 0.04 nM vs. 0.69 nM for native EM-2) and metabolic stability, as shown in calcium signaling assays and rat brain homogenate studies .

Q. What are the recommended storage conditions to ensure stability of this compound in laboratory settings?

- Methodological Answer : Store at 2–8°C under inert gas (N2 or Ar) to prevent oxidation. Avoid prolonged exposure to moisture or extreme pH, as decomposition may yield toxic gases (e.g., HCl, CO) .

Advanced Research Questions

Q. How can researchers address low yields and enantiomeric impurities in this compound synthesis?

- Methodological Answer : Optimize chiral resolution via enzymatic catalysis (e.g., L-amino acid oxidase) to bypass low-yielding recrystallizations. Alternatively, employ flow chemistry for stepwise reaction control, as demonstrated in pyridinecarboxylic acid syntheses (70–78% yield under 10 bar air) .

Q. What computational strategies are effective in resolving contradictions between experimental and theoretical spectroscopic data?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets predicts vibrational frequencies and NMR chemical shifts. Discrepancies >5% between experimental and calculated values often indicate overlooked hydrogen-bonding networks or solvent effects .

Q. How does pH influence the equilibrium distribution of this compound derivatives in enzymatic reactions?

- Methodological Answer : At pH 5–8 (biologically relevant range), enzymatic oxidation of L-lysine generates Δ<sup>1</sup>-piperidine-2-carboxylic acid (major product) alongside α-keto-ε-aminocaproic acid (pH 5) and Δ<sup>2</sup>-piperidine-2-carboxylic acid (pH 8). Adjusting pH shifts equilibrium, validated via LC-MS and <sup>1</sup>H NMR .

Q. What strategies improve the bioavailability of this compound-containing peptides?

- Methodological Answer : Introduce N-Boc protection to enhance lipophilicity and reduce renal clearance. For example, Boc-piperidine-2-carboxylic acid derivatives show improved blood-brain barrier penetration in opioid receptor studies .

Q. How can researchers mitigate toxicity risks during large-scale handling of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.